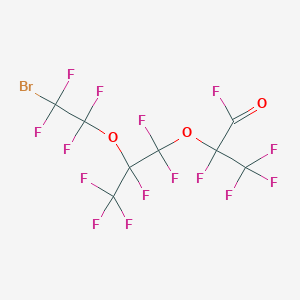

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

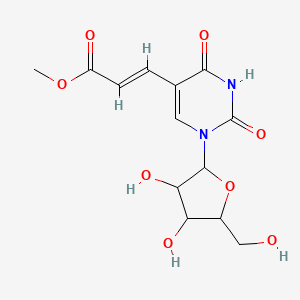

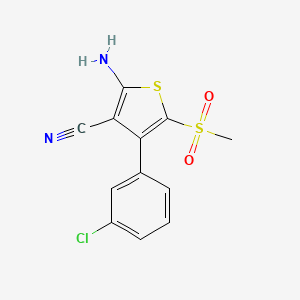

Le fluorure de 8-bromoperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) est un composé organique fluoré de formule moléculaire C10H4BrF9O3. Il est connu pour ses propriétés chimiques uniques, en particulier sa grande stabilité et sa réactivité dues à la présence d'atomes de brome et de fluor. Ce composé est utilisé dans diverses recherches scientifiques et applications industrielles.

Méthodes De Préparation

La synthèse du fluorure de 8-bromoperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) implique généralement la réaction d'acides carboxyliques perfluorés avec du brome dans des conditions contrôlées. La réaction est effectuée en présence d'un catalyseur, tel que le chlorure de fer ou d'aluminium, pour faciliter le processus de bromation. Les conditions réactionnelles comprennent le maintien d'une basse température pour empêcher la décomposition et la garantie d'une atmosphère inerte pour éviter des réactions secondaires indésirables .

Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations des réactifs, assurant un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le fluorure de 8-bromoperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des groupes hydroxyle ou amine, en conditions basiques. Les réactifs courants comprennent l'hydroxyde de sodium ou l'ammoniac.

Réactions de réduction : Le composé peut être réduit pour former des alcools ou des amines perfluorés en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Réactions d'oxydation : L'oxydation du composé peut conduire à la formation d'acides carboxyliques ou de cétones perfluorés.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par l'hydroxyle conduit à la formation d'alcools perfluorés, tandis que la réduction par l'hydrure de lithium et d'aluminium donne des amines perfluorées .

Applications de recherche scientifique

Le fluorure de 8-bromoperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés fluorés, qui sont précieux en science des matériaux et en catalyse.

Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand en raison de sa capacité à former des complexes stables avec les molécules biologiques.

Médecine : Des recherches sont en cours sur son utilisation potentielle comme agent de diagnostic en imagerie médicale, en particulier en tomographie par émission de positrons (TEP) en raison de sa forte densité électronique.

Mécanisme d'action

Le mécanisme par lequel le fluorure de 8-bromoperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) exerce ses effets implique son interaction avec les cibles moléculaires par le biais de liaisons halogènes et d'interactions hydrophobes. Les atomes de brome et de fluor renforcent la capacité du composé à former des liaisons fortes avec les molécules cibles, conduisant à l'inhibition ou à la modification de leur activité. Les voies impliquées comprennent la perturbation de l'activité enzymatique et l'altération des propriétés membranaires dans les systèmes biologiques .

Applications De Recherche Scientifique

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing into its potential use as a diagnostic agent in medical imaging, particularly in positron emission tomography (PET) due to its high electron density.

Mécanisme D'action

The mechanism by which 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to inhibition or modification of their activity. The pathways involved include disruption of enzyme activity and alteration of membrane properties in biological systems .

Comparaison Avec Des Composés Similaires

Des composés similaires au fluorure de 8-bromoperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) comprennent :

Fluorure de 8-fluorosulfonylperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) : Ce composé a une structure similaire mais contient un groupe sulfonyle au lieu d'un atome de brome.

Fluorure de perfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) : Ce composé est dépourvu de l'atome de brome et est utilisé principalement dans la synthèse de polymères et de tensioactifs fluorés.

Le caractère unique du fluorure de 8-bromoperfluoro(2,5-diméthyl-3,6-dioxaoctanoyle) réside dans sa combinaison d'atomes de brome et de fluor, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport à ses analogues .

Propriétés

Formule moléculaire |

C8BrF15O3 |

|---|---|

Poids moléculaire |

508.96 g/mol |

Nom IUPAC |

2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-2,3,3,3-tetrafluoropropanoyl fluoride |

InChI |

InChI=1S/C8BrF15O3/c9-4(13,14)8(23,24)27-3(12,6(18,19)20)7(21,22)26-2(11,1(10)25)5(15,16)17 |

Clé InChI |

HRMNXIPBCXQKQH-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)